1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
Description
1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a fluorinated tetrazole derivative characterized by two 4-fluorophenyl substituents: one directly bonded to the tetrazole ring and the other as part of a sulfonylmethyl group. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their metabolic stability and applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H10F2N4O2S |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole |
InChI |
InChI=1S/C14H10F2N4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI Key |
CBLPKIKBHZLSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Sulfonylation of 4-Fluorobenzyl Chloride
4-Fluorobenzyl chloride reacts with 4-fluorobenzenesulfinic acid in the presence of triethylamine (TEA) to form [(4-fluorophenyl)sulfonyl]methyl chloride . Reaction conditions:
Step 2: Nucleophilic Substitution with Tetrazole Precursor
The sulfonyl chloride intermediate undergoes nucleophilic attack by 1-(4-fluorophenyl)-1H-tetrazole-5-thiol in acetone. Catalytic potassium carbonate (K₂CO₃) facilitates the substitution:
-
Molar ratio: 1:1.2 (sulfonyl chloride:tetrazole thiol),
-
Reaction time: 6–8 hours at 50°C,
-
Yield: 68–75%.
Step 3: Oxidation of Thioether to Sulfone
Hydrogen peroxide (H₂O₂, 30%) in acetic acid oxidizes the thioether linkage to the sulfonyl group:
-
Temperature: 60°C,
-
Reaction time: 3 hours,
-
Yield: 90–95%.
Total yield : 55–62% over three steps.
Lewis Acid-Catalyzed Azide-Nitrile Cyclization
A modified method employs zinc chloride (ZnCl₂) to catalyze the [2+3] cycloaddition between 4-fluorophenylacetonitrile and sodium azide (NaN₃). Procedure:
-
Substrate preparation : 4-Fluorophenylacetonitrile (1 eq) and NaN₃ (1.5 eq) are dissolved in a water-DMF (1:3 v/v) mixture.
-
Catalyst addition : ZnCl₂ (0.2 eq) is introduced under nitrogen.
-
Reflux : 12 hours at 100°C.
-
Workup : Acidification with HCl precipitates the tetrazole-sulfonylmethyl intermediate, which is subsequently sulfonylated as in Section 2.
Key data :
Mitsunobu-Based N-Substitution Strategy
For stereospecific applications, the Mitsunobu reaction installs the 4-fluorophenyl group onto preformed 5-sulfonylmethyltetrazole:
-
Tetrazole synthesis : 5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is prepared via azide-nitrile cyclization.
-
Mitsunobu coupling : The tetrazole reacts with 4-fluorophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF:
Comparative Analysis of Methods
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure includes two key reactive components:
-
Tetrazole ring : A nitrogen-rich heterocycle prone to cycloaddition reactions (e.g., [2+2] or [3+2] additions).
-
Sulfonyl group : Electrophilic sulfur center capable of nucleophilic substitution or elimination.
-
Fluorine atoms : Electron-withdrawing substituents that modulate reactivity and stability.
Cycloaddition Reactions
Tetrazoles are well-known for participating in Huisgen cycloaddition (1,3-dipolar cycloaddition with alkynes), forming triazoles under copper catalysis . While specific data for this compound is limited, analogous tetrazoles react via:
-
[3+2] Cycloaddition : With alkynes or alkenes to form stable bicyclic systems.
-
Electrocyclic Reactions : Potential ring-opening/closing under thermal or photochemical conditions.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (–SO₂–) undergoes nucleophilic attack, particularly at the sulfur center. Common reactions include:
-
Alkylation/arylation : Reaction with alcohols, amines, or Grignard reagents to form sulfonates or sulfonamides.
-
Hydrolysis : Acidic or basic cleavage to generate sulfonic acids.
Fluorine-Mediated Reactivity
Fluorine substituents enhance:
-
Electrophilicity : Activating the aromatic ring for electrophilic substitution.
-
Lipophilicity : Influencing solubility and membrane permeability.
Comparative Reactivity Analysis
| Functional Group | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Tetrazole ring | Cycloaddition | Alkynes, Cu catalysts |
| Sulfonyl group | Nucleophilic substitution | Amines, alcohols, Grignard reagents |
| Fluorophenyl groups | Electrophilic substitution | Acids, Friedel-Crafts catalysts |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12F2N6O2S
- Molecular Weight : 358.4 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
The compound features a tetrazole ring, which is known for its ability to form stable complexes with metal ions and interact with biological macromolecules. The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound.
This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research has demonstrated that this compound possesses substantial antimicrobial activity against various bacterial strains. In vitro studies revealed:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- In human breast cancer cell lines (MCF-7), treatment with concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.
Study on Antimicrobial Efficacy
A study evaluating the efficacy of this compound against Staphylococcus aureus and Escherichia coli found that:
- The compound effectively inhibited bacterial growth with an MIC of 32 µg/mL.
- The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis.
Anticancer Activity Assessment
In a study focused on human breast cancer cell lines (MCF-7):
- Treatment led to a significant reduction in cell viability, establishing an IC50 value around 25 µM.
- Further investigations indicated that the compound activates apoptotic pathways, contributing to its anticancer effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The fluorophenyl and sulfonylmethyl groups can interact with enzymes and receptors, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional features can be compared to analogs with variations in aryl substituents, sulfonyl/sulfanyl groups, and heterocyclic cores. Key comparisons are summarized below:
Structural Analogues with Halogen-Substituted Aryl Groups
Several 1-aryl-5-methyltetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) were synthesized with yields ranging from 65–85% and melting points between 145–220°C . For example:
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |
|---|---|---|---|---|
| 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole | Cl | 78 | 195–197 | 3050 (C-H aromatic), 1600 (C=N) |
| Target Compound | F (x2) | N/A | N/A | Expected: ~1250 (S=O), 1600 (C=N) |
The absence of methyl groups in the target compound may lower melting points compared to methyl-substituted analogs due to reduced crystallinity .
Sulfonyl vs. Sulfanyl Derivatives
The sulfonyl group in the target compound contrasts with sulfanyl-containing analogs like 1-(4-fluorophenyl)-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-1H-tetrazole . Sulfonyl groups are stronger electron-withdrawing moieties, which may increase stability and hydrogen-bonding capacity compared to sulfanyl groups. For instance:
Isostructural Halogen Derivatives
Compounds 4 and 5 (from and ) are isostructural chloro and bromo derivatives of a thiazole-triazole hybrid. Despite identical crystal packing, the halogen size (Cl vs. Br) slightly alters intermolecular distances. By analogy, replacing Cl/Br with F in the target compound may reduce van der Waals interactions, affecting solubility and thermal stability .
Biological Activity
1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with other compounds.
- Molecular Formula : C14H10F2N4O2S
- Molecular Weight : 352.77 g/mol
- CAS Number : 165806-95-1
Biological Activity Overview
The compound exhibits significant biological activity, particularly in the context of cancer treatment. Research indicates that derivatives of tetrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Anticancer Activity
A study investigated the effects of similar tetrazole derivatives on breast cancer cells. The findings indicated that these compounds could significantly suppress the growth and invasion of breast cancer by blocking critical signaling pathways such as Notch-Akt signaling, which is associated with tumor progression and resistance to therapy .
- Cell Lines Tested : MCF-7, MDA-MB-231, SK-BR-3
- IC50 Values :
- MCF-7: 2.96 μmol/L (24h), 1.06 μmol/L (48h)
- MDA-MB-231: 0.80 μmol/L (24h), 0.67 μmol/L (48h)
- SK-BR-3: 1.21 μmol/L (24h), 0.79 μmol/L (48h)
The anticancer activity of the compound is primarily attributed to its ability to induce oxidative stress and apoptosis in cancer cells:
- Induction of Apoptosis : The compound triggered apoptosis in breast cancer cells, as evidenced by increased annexin V/PI staining rates.
- Oxidative Stress : Increased production of reactive oxygen species (ROS) was observed, contributing to cell death.
- Inhibition of Signaling Pathways : The compound effectively inhibited Notch-AKT signaling pathways, crucial for cell survival and proliferation in cancer .
Comparative Analysis with Other Compounds
A comparative analysis of various tetrazole derivatives reveals that those containing fluorophenyl groups exhibit enhanced biological activity compared to non-fluorinated counterparts.
| Compound | IC50 (μmol/L) | Mechanism |
|---|---|---|
| ZQL-4c | 0.67 - 2.96 | Apoptosis induction, ROS production |
| Control (DMSO) | N/A | Minimal effect |
Case Studies
Recent studies have highlighted the effectiveness of tetrazole derivatives in treating various cancers:
Q & A
What are the optimal synthetic routes for 1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole, and how do reaction conditions influence yield and purity?
Level : Basic
Methodological Answer :
The synthesis involves coupling fluorophenyl sulfonylmethyl groups to the tetrazole core. Key steps include:
- Sulfonylation : Reacting 1-(4-fluorophenyl)-1H-tetrazole with (4-fluorophenyl)sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Catalysis : Optimizing reaction time (6–12 hours) and temperature (0°C to room temperature) to prevent side reactions like over-sulfonylation.
- Purification : Recrystallization from a 50% DCM/hexane mixture yields white solids with >95% purity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
Critical Factors : Excess sulfonyl chloride improves yield but risks dimerization; inert atmospheres minimize oxidation.
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Level : Basic/Advanced
Methodological Answer :
- Spectroscopy :
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorophenyl groups show distinct ¹⁹F shifts at ~-110 ppm) and sulfonylmethyl integration .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀F₂N₄O₂S: 332.0342) .
- Crystallography :
How does this compound exhibit analgesic and anti-inflammatory activities in preclinical models, and what are key experimental design considerations?
Level : Advanced
Methodological Answer :
- In Vivo Models :
- Acetic Acid-Induced Writhing : Administer compound (10–50 mg/kg, oral) to mice; count writhes over 20 minutes. Compare to indomethacin controls .
- Formalin Test : Inject 20 µL formalin (2.5%) into rodent paw; measure licking duration (neurogenic: 0–5 min; inflammatory: 15–30 min). Dose-dependent inhibition indicates peripheral vs. central mechanisms .
- In Vitro Models :
What mechanisms underlie the vasorelaxant effects observed with fluorophenyl-tetrazole derivatives, and how can researchers investigate these pathways?
Level : Advanced
Methodological Answer :
- Pathway Inhibition :
- NO/cGMP Blockade : Pre-treat aortic rings with L-NAME (NO synthase inhibitor) or ODQ (sGC inhibitor). Attenuated relaxation implicates NO pathway .
- K+ Channel Modulation : Use tetraethylammonium (TEA, non-selective K+ blocker) or glibenclamide (ATP-sensitive K+ blocker). Reduced vasodilation suggests K+ channel involvement .
- Calcium Flux Studies :
How can researchers resolve contradictions in biological activity data across different experimental models for this compound?
Level : Advanced
Methodological Answer :
- Model-Specific Variability :
- Pharmacokinetic Analysis :
- Bioavailability : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy.
- Metabolite Screening : Identify active/inactive metabolites using hepatic microsomes.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent, pH) affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
